molecular formula C16H16N6O B612163 PP242 CAS No. 1092351-67-1

PP242

Cat. No.: B612163
CAS No.: 1092351-67-1
M. Wt: 308.34 g/mol
InChI Key: MFAQYJIYDMLAIM-UHFFFAOYSA-N
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Description

PP 242, also known as Torkinib, is a selective inhibitor of the mammalian target of rapamycin (mTOR). It is a potent and ATP-competitive inhibitor that targets both mTOR complexes, mTORC1 and mTORC2, with high specificity. This compound has gained significant attention in scientific research due to its ability to induce autophagy and apoptosis, making it a valuable tool in studying various cellular processes and diseases .

Biochemical Analysis

Biochemical Properties

PP242 interacts with mTOR, a serine/threonine protein kinase that regulates many cellular functions . It inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), sequentially inhibiting phosphorylated AKT, S6K, and 4EBP1 . This interaction disrupts the mTOR signaling pathway, which plays a crucial role in cell survival and proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively induces apoptosis in primary samples cultured with or without stroma . In glioblastoma cells, this compound inhibits cell proliferation, migration, invasiveness, and stemness properties by inhibiting mTORC2/AKT .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mTOR, thereby inhibiting its activity. This inhibition disrupts the mTOR signaling pathway, leading to decreased phosphorylation of AKT, S6K, and 4EBP1 . This disruption of the mTOR pathway leads to changes in cell survival, proliferation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. After 3 weeks of this compound treatment in a colon cancer xenograft mouse model, a reduction in tumor size and weight was observed . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a murine leukemia model, this compound inhibited mTOR signaling in leukemic cells and demonstrated a greater anti-leukemia effect than rapamycin

Metabolic Pathways

This compound is involved in the mTOR signaling pathway, which plays a crucial role in cell metabolism . By inhibiting mTOR, this compound can disrupt this pathway and potentially affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is not well defined. One study suggests that this compound does not cause nuclear translocation of mTOR, indicating that it may primarily function in the cytoplasm

Preparation Methods

PP 242 can be synthesized through a series of chemical reactions. The synthetic route typically involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of specific substituents to achieve the desired structure. The compound is often prepared in a laboratory setting using reagents such as dimethyl sulfoxide (DMSO) and ethanol. The solubility of PP 242 in DMSO is approximately 62 mg/mL, while in ethanol, it is around 18 mg/mL .

Chemical Reactions Analysis

PP 242 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PP 242 can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

PP 242 has a wide range of scientific research applications. In chemistry, it is used to study the mTOR signaling pathway and its role in cellular processes such as autophagy and apoptosis. In biology, PP 242 is employed to investigate the effects of mTOR inhibition on cell growth, proliferation, and survival. In medicine, this compound is being explored for its potential therapeutic applications in cancer treatment, particularly in targeting leukemia cells. Additionally, PP 242 is used in industry for the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

PP 242 is unique in its ability to selectively inhibit both mTORC1 and mTORC2, making it distinct from other mTOR inhibitors such as rapamycin, which primarily targets mTORC1. Similar compounds to PP 242 include AZD8055, Torin 1, and Ridaforolimus. These compounds also inhibit mTOR activity but differ in their selectivity and potency. For example, AZD8055 and Torin 1 are known to inhibit both mTORC1 and mTORC2, while Ridaforolimus primarily targets mTORC1 .

Properties

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048685
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-67-1
Record name Torkinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092351-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PP-242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092351671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PP242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PP-242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5669VNZ7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

BA24 (3-(4-fluoro-3-methoxyphenyl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 30 mg, 0.10 mmol) was dissolved in a solution of formic acid (4.5 ml, 10 equivalents) and HCl (0.45 ml, 1 equivalent). The reaction was heated and stirred for one hour under an argon atmosphere. The reaction was then concentrated in vacuo and purified by RP-HPLC (MeCN:H2O:0.1% TFA) to yield BA24dd. ESI-MS (M+H)+ m/z calcd 309.1, found 309.1.
Name
BA24
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One

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